molecular formula C15H12FN5O3 B4372699 5-({[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

5-({[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B4372699
M. Wt: 329.29 g/mol
InChI Key: SXJQIMMVEBNQCD-UHFFFAOYSA-N
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Description

The compound "5-({[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid" is an intriguing entity in the realm of medicinal chemistry. Its unique structural features confer specific interactions with biological targets, making it relevant in therapeutic research.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis typically starts with the formation of the pyrazole core, followed by the introduction of the fluorophenyl group. Reaction conditions often involve a combination of heating, cooling, and using catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial production methods: Scaling up production involves optimizing the synthetic route to ensure high yield and purity. This could involve multiple purification steps like crystallization, chromatography, or recrystallization.

Chemical Reactions Analysis

Types of reactions it undergoes: This compound undergoes a variety of reactions, such as nucleophilic substitution, electrophilic addition, and oxidative reactions. These reactions allow for functional group modifications.

Common reagents and conditions: Reagents like lithium diisopropylamide (LDA) for deprotonation, and conditions like controlled temperature and pH, are crucial for achieving desired modifications without decomposition.

Major products formed: Oxidation typically yields corresponding carboxylate or ketone derivatives. Substitution reactions yield derivatives where functional groups are swapped.

Scientific Research Applications

This compound has diverse applications in research due to its structural complexity:

  • Chemistry: It serves as a building block in organic synthesis.

  • Biology: It’s used in studying enzyme interactions and binding affinity.

  • Medicine: Potentially acts as an inhibitor for certain enzymes or receptors.

  • Industry: Utilized in the synthesis of advanced materials or pharmaceuticals.

Mechanism of Action

The compound works by specifically binding to molecular targets such as enzymes or receptors. These interactions can inhibit or modulate the biological activity of the targets, affecting cellular pathways. For instance, binding to an enzyme's active site could prevent substrate conversion, thereby inhibiting the enzyme's function.

Comparison with Similar Compounds

Compared to other compounds with similar structural motifs, its fluorophenyl group offers distinct electronic properties, enhancing its binding affinity and specificity. Similar compounds include:

  • 5-(phenylamino)carbonyl-1-methyl-1H-pyrazole-4-carboxylic acid

  • 5-({[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Properties

IUPAC Name

5-[[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O3/c1-21-13(10(7-17-21)15(23)24)14(22)18-12-6-11(19-20-12)8-2-4-9(16)5-3-8/h2-7H,1H3,(H,23,24)(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJQIMMVEBNQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=NNC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-({[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
5-({[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
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5-({[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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Reactant of Route 4
5-({[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
5-({[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
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Reactant of Route 6
5-({[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

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